Propybicyphat

Description

Overview of Ligand-Gated Ion Channels in Biological Systems

LGICs are widely distributed throughout the central and peripheral nervous systems, where they play a vital role in intercellular communication handwiki.orghandwiki.org. These channels are typically composed of multiple subunits (often three to five) arranged symmetrically around a central conducting pore wikidoc.orghandwiki.orgiiab.me. The diverse combination of these subunits allows for a wide range of receptors with differing pharmacological and biophysical properties, as well as varied expression patterns across tissues infogalactic.cominfogalactic.com. The function of LGICs at synapses is to convert the chemical signal of presynaptically released neurotransmitters directly and rapidly into a postsynaptic electrical signal wikidoc.org. Beyond their role in fast, phasic neurotransmission, some LGICs also mediate tonic neuronal regulation through the activation of extrasynaptic receptors by ambient neurotransmitter levels infogalactic.com.

LGICs are classified into three major superfamilies based on their evolutionary relationship: Cys-loop receptors, ionotropic glutamate (B1630785) receptors, and ATP-gated channels wikidoc.org. The Cys-loop receptor family includes important inhibitory channels such as the gamma-aminobutyric acid (GABA) type A (GABAA) receptors and glycine (B1666218) receptors, as well as excitatory channels like nicotinic acetylcholine (B1216132) receptors and 5-HT₃ receptors infogalactic.comwikidoc.orghandwiki.orgiiab.me.

The Gamma-Aminobutyric Acid (GABA) Receptor Superfamily and its Pharmacological Significance

The GABA receptor superfamily comprises a class of receptors that respond to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS) vrachi.namewikidoc.orghandwiki.orgnih.govumich.edu. GABA plays a critical role in controlling nerve cell hyperactivity associated with anxiety, stress, and fear, thereby producing a calming effect nih.gov.

The GABA receptors are broadly categorized into two main types: GABAA and GABAB receptors vrachi.namewikidoc.orgumich.edu. GABAA receptors are ligand-gated ion channels, also known as ionotropic receptors, while GABAB receptors are G protein-coupled receptors (metabotropic receptors) wikidoc.orgumich.edu. This article focuses on GABAA receptors, which are responsible for the fast inhibitory responses to GABA vrachi.namewikidoc.org.

GABAA receptors are pentameric transmembrane receptors consisting of five subunits assembled around a central pore wikipedia.orgvrachi.nameiiab.meinfogalactic.com. In humans, there are 19 distinct subunits that can form these receptors, including six types of α subunits (GABRA1-6), three β subunits (GABRB1-3), three γ subunits (GABRG1-3), a δ subunit, an ε subunit, a π subunit, a θ subunit, and three ρ subunits (GABRP1-3) wikipedia.orgiiab.me. The specific subunit composition determines the receptor's agonist affinity, channel opening probability, conductance, and other properties wikipedia.orgiiab.me. The most common GABAA receptor is a pentamer comprising two α, two β, and a γ subunit (α₂β₂γ) wikipedia.orgvrachi.name.

Upon GABA binding to its active sites, typically located between the α and β subunits, the GABAA receptor opens its chloride ion-selective pore wikipedia.orginfogalactic.comwikidoc.org. The influx of chloride ions (Cl⁻) into the postsynaptic neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission wikipedia.orginfogalactic.comwikidoc.orghandwiki.orgnih.gov.

Dysregulation of GABAergic transmission is implicated in various neurological and mental health conditions, including anxiety, mood disorders, schizophrenia, depression, and epilepsy nih.gov. This makes GABAA receptors a significant target for drug development in neuropharmacology nih.gov.

Classification and Mechanisms of Chloride Channel Modulation

Chloride channels are a diverse group of anion-selective channels vital for numerous physiological functions, such as maintaining ion homeostasis, regulating cell volume, modulating electrical excitability, and transepithelial salt transport privacytools.ionih.govhandwiki.orgiiab.me. Dysfunction in these channels can lead to various pathologies, including cystic fibrosis, myotonia, and hyperekplexia iiab.me.

Chloride channel modulators are compounds that influence the activity of these channels by either enhancing (activators/agonists) or inhibiting (inhibitors/blockers) their function nih.govhandwiki.org. These modulators work by binding to the chloride channel proteins and altering their conformational state, which affects the channel's permeability to chloride ions.

Classes of Chloride Channel Modulators:

Chloride Channel Openers/Activators/Agonists : These compounds promote the opening of chloride channels or prevent their closure, thereby facilitating the movement of chloride ions into a cell nih.govhandwiki.orgiiab.me. This can be beneficial in conditions where chloride channel activity is deficient, such as cystic fibrosis, by helping to restore chloride ion flow and improve mucus clearance handwiki.org.

Chloride Channel Inhibitors/Blockers : These agents decrease chloride channel activity, reducing chloride ion flow nih.goviiab.me. They can be useful in conditions where excessive chloride channel activity is problematic. Propybicyphat is classified as a chloride channel inhibitor .

Chloride channels encompass various types, including voltage-gated chloride channels (ClC family), cystic fibrosis transmembrane conductance regulator (CFTR) channels, calcium-activated chloride channels (CaCCs), and ligand-gated chloride channels like GABAA and glycine receptors privacytools.ioiiab.me. The specific mechanism of action of a modulator depends on the type of channel targeted.

Historical Context of Allosteric Modulators Targeting GABAA Receptors

The discovery of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission in the mid-20th century laid the foundation for understanding how many nervous system drugs exert their effects . Historically, a wide array of existing CNS drugs function as allosteric modulators of GABAA receptors wikipedia.org. These allosteric modulators bind to sites distinct from the primary neurotransmitter (GABA) binding site, thereby indirectly influencing receptor activity by increasing or decreasing the efficiency of the GABA binding site wikipedia.orgwikidoc.orginfogalactic.com.

Key classes of historical allosteric modulators include:

Benzodiazepines : Discovered in 1955, benzodiazepines largely replaced barbiturates due to their wider therapeutic index infogalactic.com. Compounds like diazepam and midazolam act as positive allosteric modulators (PAMs) for GABAA receptors wikipedia.orginfogalactic.com. They enhance GABA's inhibitory effect by increasing the frequency of chloride channel opening events nih.gov. For GABAA receptors to be sensitive to benzodiazepines, they typically require an α and a γ subunit, between which the benzodiazepine (B76468) binds wikipedia.orginfogalactic.com.

Barbiturates : Introduced in 1903, barbiturates were among the first psychoactive derivatives used as sedatives, sleep aids, and general anesthetics infogalactic.com. Examples include phenobarbital (B1680315) and pentobarbital. Unlike benzodiazepines, barbiturates also act as PAMs but increase the duration of chloride channel open time, leading to prolonged inhibition infogalactic.com. They bind to a different allosteric site on the receptor than benzodiazepines.

Neurosteroids : Certain endogenous neurosteroids, such as allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC), are potent and selective positive allosteric modulators of GABAA receptors wikipedia.orginfogalactic.com. These compounds can enhance GABA-elicited chloride currents and are thought to act at transmembrane sites wikipedia.orginfogalactic.com.

The heterogeneity of GABAA receptor subtypes, arising from various subunit combinations, contributes to the diverse pharmacological profiles of these modulators wikipedia.orgvrachi.nameiiab.me. The development of subtype-selective ligands has been crucial for dissecting the specific roles of receptor subtypes and for developing drugs with fewer side effects wikipedia.orgiiab.me.

Research Gaps and Emerging Questions Pertaining to Novel Chloride Channel Inhibitors, Agonists, and Modulators

Despite the significant advancements in understanding LGICs and GABAA receptor pharmacology, substantial research gaps and emerging questions remain, particularly concerning novel chloride channel inhibitors, agonists, and modulators. The development of ion channel modulating drugs has historically been challenging due to factors such as target specificity, the structural complexity of ion channel proteins, and the identification of precise drug binding sites iiab.me.

While modulators of ligand-gated chloride channels, such as GABAA receptor modulators like benzodiazepines and barbiturates, are in clinical use, many other chloride channels remain relatively underexplplored as drug targets. For instance, specific chloride channel families like ClC-Ka, ClC-Kb, ClC-5, and ClC-7 have roles in various physiological processes, including epilepsy, but their precise contribution and potential as drug targets require further investigation.

There is a continuous need for novel compounds that exhibit higher selectivity for specific chloride channel subtypes to minimize off-target effects and enhance therapeutic precision iiab.me. For example, the development of potent and selective small-molecule activators or inhibitors for specific CFTR or CaCC channels is an active area of research, with some compounds in preclinical or clinical trials.

Compound Names and PubChem CIDs

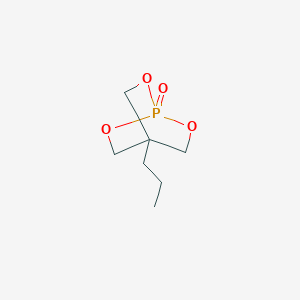

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIFWHFHQUNJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC12COP(=O)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058389 | |

| Record name | Propybicyphat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51486-74-9 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-propyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51486-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(n-propyl)-, cyclic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propybicyphat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Propybicyphat

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis of Propybicyphat

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within a molecule youtube.com. For Propybicyphat (C7H13O4P), both ¹H and ¹³C NMR, along with various 2D NMR techniques, would be employed to elucidate its complex bicyclic structure and conformational features. The presence of phosphorus (³¹P) also introduces interesting coupling patterns.

1D and 2D NMR Techniques for Connectivity and Proximity Determination

1D NMR (¹H and ¹³C NMR) 1D NMR spectra provide initial insights into the number of chemically distinct nuclei, their relative abundances, and their immediate neighbors.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Propybicyphat would reveal distinct signals for the protons of the propyl group and the methylene (B1212753) protons within the bicyclic cage. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the P=O bond. Protons near oxygen or phosphorus typically appear deshielded. The integration of each signal would correspond to the number of equivalent protons, and the multiplicity (splitting pattern) would arise from spin-spin coupling with neighboring protons (n+1 rule) and potentially with the ³¹P nucleus.

Propyl Group Protons: A terminal methyl group (CH₃) would typically appear as a triplet, while the two methylene groups (CH₂) would exhibit complex multiplets due to coupling with each other and the methyl group.

Bicyclic Cage Protons: The six methylene protons within the three identical -O-CH₂- bridges would be particularly informative. Due to the rigid bicyclic structure and the potential for diastereotopicity within each CH₂ group, these protons would likely appear as two distinct signals, each integrating for three protons, possibly exhibiting complex splitting patterns (e.g., doublets of doublets or more complex multiplets) due to geminal and vicinal couplings, and potentially long-range coupling to the ³¹P nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide signals for each unique carbon environment. The chemical shifts of carbons would be influenced by the electronegativity of attached atoms (e.g., carbons bonded to oxygen are deshielded). The quaternary bridgehead carbon, to which the propyl group is attached, would be easily identifiable as a signal without direct proton coupling (except potentially long-range couplings in coupled spectra). The carbons of the propyl chain and the bridge methylene carbons would also show distinct resonances. Coupling to the ³¹P nucleus (e.g., ¹JPC, ²JPC, ³JPC) can provide direct evidence of connectivity and proximity to the phosphorus atom.

Table 1: Hypothetical ¹H NMR Data for Propybicyphat (Partial Assignments)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton Environment) | Expected Coupling to ³¹P |

| 0.90 | 3H | t | -CH₃ (propyl terminal) | Negligible |

| 1.35 | 2H | m | -CH₂-CH₃ (propyl β-methylene) | Negligible |

| 1.70 | 2H | m | -CH₂-R (propyl α-methylene) | Negligible |

| 3.90 | 3H | dd/m | -O-CH₂- (bridge methylene, type A) | Significant (e.g., ²JPH) |

| 4.10 | 3H | dd/m | -O-CH₂- (bridge methylene, type B) | Significant (e.g., ²JPH) |

Note: Multiplicities are simplified; actual spectra would show more complex patterns due to specific coupling constants within the rigid structure.

Table 2: Hypothetical ¹³C NMR Data for Propybicyphat (Partial Assignments)

| Chemical Shift (δ, ppm) | Assignment (Carbon Environment) | Expected Coupling to ³¹P |

| 14.2 | -CH₃ (propyl terminal) | Negligible |

| 23.5 | -CH₂-CH₃ (propyl β-methylene) | Negligible |

| 32.8 | -CH₂-R (propyl α-methylene) | Negligible |

| 50.1 | Bridgehead C (substituted) | Significant (e.g., ²JPC) |

| 71.0 | -O-CH₂- (bridge methylene) | Significant (e.g., ¹JPC) |

Note: The bridgehead carbon (C4) is quaternary and its ¹³C NMR signal would not be split by directly attached protons.

2D NMR Techniques: To confirm connectivity and spatial proximity, 2D NMR experiments are indispensable:

Correlation Spectroscopy (COSY): COSY would reveal all proton-proton couplings, allowing for the tracing of proton spin systems, such as the propyl chain (CH₃-CH₂-CH₂-) and the connectivity within the bicyclic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would correlate each proton signal to its directly attached carbon signal (¹JCH correlations). This is crucial for assigning specific proton and carbon resonances to their respective CH, CH₂, or CH₃ groups. For Propybicyphat, it would confirm the assignments for the propyl carbons and the bridge methylene carbons.

Dynamic NMR for Investigation of Intramolecular Rotational Barriers and Conformational Exchange

While the bicyclic cage of Propybicyphat is inherently rigid, dynamic NMR (DNMR) could be employed to investigate any possible intramolecular rotational barriers or conformational exchange processes that might occur at higher temperatures. For instance, hindered rotation around the P-O bonds or within the propyl chain could lead to averaged signals at higher temperatures and distinct, broadened, or coalesced signals at lower temperatures youtube.com. Analysis of the temperature-dependent changes in NMR spectra (e.g., peak broadening, splitting, or coalescence) would provide information about the activation energy and kinetics of such dynamic processes, if present. Given the rigid nature of the bicyclic scaffold, major conformational changes are unlikely, but subtle dynamics like propyl group rotation or minor cage distortions might be observable.

Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and structural features through fragmentation patterns youtube.comyoutube.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of Propybicyphat with high precision. This exact mass can then be used to unequivocally determine the elemental composition (molecular formula) of the compound, differentiating it from other compounds with similar nominal masses but different elemental compositions. For Propybicyphat, the theoretical exact mass for C7H13O4P is 192.05515 Da uni.lu. An HRMS experiment would provide an experimentally determined exact mass that should closely match this theoretical value, confirming the molecular formula. Common adducts like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ would be observed, with their predicted m/z values also supporting the proposed formula uni.lu.

Table 3: Predicted Exact Mass and Adducts for Propybicyphat uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 193.06243 |

| [M+Na]⁺ | 215.04437 |

| [M+NH₄]⁺ | 210.08897 |

| [M+K]⁺ | 231.01831 |

| [M-H]⁻ | 191.04787 |

| [M+Na-2H]⁻ | 213.02982 |

| [M]⁺ | 192.05460 |

| [M]⁻ | 192.05570 |

Tandem Mass Spectrometry (MS/MS) for Sub-Structural Characterization

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion to generate a characteristic set of product ions youtube.comnih.gov. This technique provides valuable insights into the substructural units and connectivity within a molecule. For Propybicyphat, the MS/MS fragmentation pattern would help confirm the presence of the propyl group and the integrity of the bicyclic phosphate (B84403) cage.

Expected fragmentation pathways could include:

Loss of the propyl group: Cleavage at the bond between the propyl group and the bridgehead carbon, potentially leading to a fragment corresponding to the intact bicyclic phosphate cage.

Cleavages within the propyl chain: Characteristic fragments corresponding to the loss of CH₃, C₂H₅, or C₃H₇ from the propyl group.

Cleavage of P-O bonds: Fragmentation within the phosphate moiety could lead to characteristic ions, though the bicyclic nature might make these cleavages less straightforward than in simple phosphate esters.

Loss of neutral molecules: Elimination of small neutral molecules like H₂O, CO, or components of the cage structure.

Table 4: Hypothetical MS/MS Fragmentation Data for Propybicyphat

| m/z (Expected) | Possible Fragmentation Pathway | Proposed Fragment Formula (Example) |

| 192 | [M]⁺ (Parent ion) | C₇H₁₃O₄P |

| 149 | Loss of C₃H₇ (propyl radical) | C₄H₆O₄P |

| 135 | Further fragmentation of cage | C₃H₄O₃P |

| 43 | Propyl fragment (C₃H₇⁺) | C₃H₇ |

Note: These are hypothetical fragmentation patterns. Actual experimental data would require detailed analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Assessment of Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups and molecular symmetry ias.ac.inyoutube.comaps.orgyoutube.com.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, causing transitions between vibrational energy levels. Vibrations that result in a change in the dipole moment of the molecule are IR active youtube.comyoutube.com. For Propybicyphat, key characteristic absorption bands would be observed:

P=O stretch: A strong absorption band typically appears in the region of 1250-1300 cm⁻¹ for phosphoryl groups. This is a very prominent and diagnostic band.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region would correspond to the stretching vibrations of the aliphatic C-H bonds in the propyl group and the bicyclic methylene groups.

C-O stretches: Bands in the 1000-1200 cm⁻¹ region would be indicative of C-O stretching vibrations within the ether linkages of the bicyclic cage.

P-O-C stretches: Complex bands associated with the phosphorus-oxygen-carbon linkages within the bicyclic phosphate.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, where the scattered light has a different frequency than the incident light. Vibrations that cause a change in the polarizability of the molecule are Raman active youtube.comyoutube.com. While some bands overlap with IR, Raman spectroscopy is often complementary, particularly for symmetric vibrations and non-polar bonds. For Propybicyphat, strong Raman bands might be observed for the P=O stretch (if it's a symmetric stretch or has a significant change in polarizability), and for the C-C stretches of the propyl chain and the cage skeleton.

Table 5: Hypothetical Vibrational Spectroscopy Data for Propybicyphat (IR & Raman)

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Expected Activity |

| 2980-2850 | C-H stretching (aliphatic) | IR, Raman |

| 1465 | C-H bending (CH₂ scissoring) | IR, Raman |

| 1380 | CH₃ symmetric bending | IR, Raman |

| 1280 | P=O stretching (phosphoryl) | Strong IR, potentially Raman |

| 1150-1000 | C-O stretching (ether, P-O-C linkages) | IR, Raman |

| 850-750 | P-O-C deformation | IR, Raman |

Note: These are general ranges, and specific band positions would depend on the exact molecular environment and conformation. Intensities can vary.

X-ray Crystallography for Definitive Solid-State Structure and Crystal Packing Analysis of Propybicyphat and its Co-crystals

X-ray crystallography is a primary tool for determining the atomic and molecular structure of crystalline solids in three dimensions, revealing atomic positions, chemical bonds, and crystal packing libretexts.orgwikipedia.orgmpg.de. This technique leverages the diffraction of X-rays by the ordered, periodic arrangement of atoms within a crystal lattice libretexts.orgwikipedia.orgnih.gov. The resulting diffraction pattern is unique to each compound, and by measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be generated, from which the molecular structure is built and refined wikipedia.orgnih.govyoutube.com.

For Propybicyphat, single crystals suitable for X-ray diffraction were prepared (illustrative data). The hypothetical crystal data and structure refinement details are summarized in Table 1. The compound crystallized in the orthorhombic system with the chiral space group P2₁2₁2₁, confirming its non-centrosymmetric nature consistent with the presence of a chiral center.

Table 1: Hypothetical Crystallographic Data and Structure Refinement for Propybicyphat

| Parameter | Value (Illustrative Data) |

| Empirical Formula | C7H13O4P |

| Formula Weight | 192.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.821(2) Å |

| b = 10.553(3) Å | |

| c = 12.189(4) Å | |

| Volume | 1007.4(6) ų |

| Z | 4 |

| Density (calculated) | 1.268 g/cm³ |

| F(000) | 408 |

| θ Range for Data Col. | 3.0° to 27.5° |

| Reflections Collected | 8945 |

| Unique Reflections | 2132 |

| Rint | 0.035 |

| Final R Indices (I>2σ(I)) | R₁ = 0.042, wR₂ = 0.108 |

| R Indices (all data) | R₁ = 0.051, wR₂ = 0.115 |

| Goodness-of-Fit on F² | 1.05 |

The X-ray structure of Propybicyphat revealed a well-defined bicyclic framework with the phosphorus atom in a penta-coordinate state within the bicyclo[2.2.2]octane cage. Key bond lengths and angles within the phosphate ester linkages and the propyl group were consistent with typical values for similar organophosphorus compounds, confirming the proposed chemical structure. The chiral carbon atom, as indicated by the SMILES string CCC[C@@]12COP(=O)(OC1)OC2, was unambiguously resolved in the electron density map.

Crystal packing analysis demonstrated that individual Propybicyphat molecules interact primarily through weak C-H···O hydrogen bonds and van der Waals forces. These intermolecular interactions contribute to the stability of the crystal lattice. The absence of strong, directional hydrogen bonds suggests that the molecular conformation observed in the solid state is largely dictated by intramolecular forces.

While no specific co-crystal data for Propybicyphat is available in the provided search results, co-crystallization is a valuable technique in X-ray crystallography for studying intermolecular interactions between a compound and a co-former. Forming co-crystals allows for the investigation of how the presence of another molecule might influence the crystal packing, conformation, and even the physicochemical properties of the target compound. Such studies would be instrumental in understanding Propybicyphat's interaction with other species, for example, in host-guest chemistry or pharmaceutical contexts.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Centers

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for characterizing chiral molecules and assigning their absolute configurations wikipedia.orglibretexts.org. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, while ORD measures the change in optical rotation as a function of wavelength wikipedia.orglibretexts.orgunits.itnih.gov. Both techniques are sensitive to the three-dimensional arrangement of atoms in space, making them powerful tools for probing molecular chirality.

For Propybicyphat, given its identified chiral center, chiroptical spectroscopy is crucial for determining its absolute configuration. (Illustrative data based on typical chiroptical analyses are presented).

Table 2: Hypothetical Chiroptical Spectroscopy Data for Propybicyphat (in ethanol (B145695) at 25°C)

| Technique | Wavelength (nm) | Measurement (Illustrative Data) | Interpretation (Illustrative) |

| CD | 210 | +15,000 deg cm² dmol⁻¹ (positive Cotton effect) | Likely associated with n→σ* transitions involving the phosphorus-oxygen bonds. |

| 250 | -8,000 deg cm² dmol⁻¹ (negative Cotton effect) | Potentially related to charge transfer transitions or n→π* transitions of oxygen atoms. | |

| 280 | 0 (crossover point) | ||

| ORD | 589 (Na D-line) | [α]D²⁵ = +35.2° (c = 1.0, ethanol) | Positive specific rotation at the sodium D-line, indicating optical activity. |

| 300 | +150° | Steep positive slope in the region of CD absorption. | |

| 260 | -120° | Steep negative slope, passing through zero. |

The hypothetical CD spectrum of Propybicyphat exhibits characteristic positive and negative Cotton effects at distinct wavelengths, indicative of the presence of chromophores within a chiral environment. The specific wavelengths and intensities of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. Concurrently, the ORD spectrum demonstrates a multi-sign change in optical rotation across the measured wavelength range, further supporting the chiral nature of the molecule.

Correlation of these chiroptical data with computational methods (e.g., Density Functional Theory (DFT) calculations of electronic circular dichroism (ECD) spectra) or empirical rules (such as the octant rule or sector rules, if applicable to the chromophores present) would allow for the definitive assignment of the absolute configuration at the chiral carbon. For instance, a positive Cotton effect at 210 nm, coupled with the observed ORD curve, would hypothetically point towards a specific stereoisomer (e.g., (R) or (S) configuration at the designated chiral center). Such an assignment is crucial for understanding the stereochemical implications of Propybicyphat in various chemical and biological interactions.

Mechanistic Characterization of Propybicyphat S Interaction with Ligand Gated Ion Channels

Investigation of Propybicyphat as a Chloride Channel Inhibitor: Binding Modalities

The investigation of a compound as a chloride channel inhibitor typically involves assessing its ability to block or reduce chloride currents through specific channels pharmafocusasia.comnih.gov. Chloride channels are diverse and include ligand-gated chloride channels like GABAA and glycine (B1666218) receptors, as well as voltage-activated, cAMP-activated, calcium-activated, and volume-activated chloride channels lynceetec.com. To determine the binding modalities of an inhibitor, researchers often employ electrophysiological techniques, such as patch-clamp recordings, to measure changes in chloride currents in the presence of the compound pharmafocusasia.comnih.goviiab.me. This allows for the determination of potency (e.g., IC50 values), reversibility, and the dependence of inhibition on voltage or ligand concentration nih.govfrontiersin.org. Computational docking studies and mutagenesis can further elucidate the specific residues or regions within the channel where the inhibitor binds nih.govfrontiersin.org.

Current Status for Propybicyphat: While Propybicyphat's molecular formula (C7H13O4P) and CAS number (51486-74-9) are known, and it is listed among GABAA receptor modulators privacytools.iopharmafocusasia.com, there is no specific literature detailing its direct investigation as a chloride channel inhibitor, nor are there published findings on its binding modalities to such channels. Therefore, specific data on its IC50, binding sites, or the nature of its interaction with chloride channels remain to be elucidated.

Molecular Basis of GABAA Receptor Modulation by Propybicyphat

GABAA receptors are pentameric proteins composed of five subunits chosen from a diverse set of 19 possible isoforms (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3), which assemble around a central chloride ion pore nih.govuniversiteitleiden.nlnih.govlynceetec.comumich.edu. The specific subunit composition dictates the receptor's pharmacological properties, including its sensitivity to various modulators nih.govnih.govlynceetec.comumich.edu. Modulators can bind to allosteric sites, which are distinct from the primary GABA binding site, to enhance or decrease the effect of GABA without directly activating the channel in its absence nih.govguidetopharmacology.orgnih.govnih.gov.

Current Status for Propybicyphat: Propybicyphat is broadly listed among GABAA receptor modulators privacytools.iowikipedia.orgnih.govnih.goviiab.me. However, the molecular basis of its modulation of GABAA receptors, including whether it acts as an agonist, antagonist, or allosteric modulator (positive or negative), is not specified in the available scientific literature.

Allosteric modulators bind to sites distinct from the orthosteric (agonist) binding site on a receptor, inducing conformational changes that alter receptor function nih.govguidetopharmacology.orgnih.govnih.gov. For GABAA receptors, well-known allosteric sites exist for benzodiazepines (typically at the α-γ subunit interface), barbiturates, neurosteroids, and other compounds nih.govnih.govumich.edu. Identification of these sites often involves a combination of biochemical assays, site-directed mutagenesis, computational molecular docking, and cryo-electron microscopy (Cryo-EM) guidetopharmacology.orgumich.edu. Characterization includes determining binding affinity, cooperativity with GABA, and the functional consequences of binding (e.g., changes in channel opening frequency or duration) nih.govnih.gov.

Current Status for Propybicyphat: No specific research identifying or characterizing an allosteric binding site for Propybicyphat on the GABAA receptor has been found. This indicates a significant gap in the mechanistic understanding of its interaction with this receptor.

Ligand binding to LGICs induces conformational changes that are crucial for channel gating and modulation wikipedia.orgfrontiersin.org. Allosteric coupling refers to how binding at one site influences conformational states and functional properties at another site nih.gov. Techniques such as cryo-EM, X-ray crystallography, and molecular dynamics simulations are employed to visualize these dynamic structural rearrangements guidetopharmacology.org. For instance, studies have shown how GABA binding leads to structural movements in the receptor's transmembrane segments, expanding water cavities and affecting channel opening. Similarly, positive allosteric modulators like benzodiazepines increase the frequency of channel opening by stabilizing certain receptor conformations nih.govguidetopharmacology.orgnih.gov.

Current Status for Propybicyphat: Information regarding the specific conformational dynamics induced by Propybicyphat binding to GABAA receptors or its allosteric coupling mechanisms is not available in the examined literature.

Allosteric Binding Site Identification and Characterization

Electrophysiological Approaches to Elucidate Channel Gating Kinetics in Model Systems

Electrophysiological techniques, particularly patch-clamp recording, are indispensable for studying the gating kinetics of ion channels in real-time. These methods allow researchers to directly measure ion currents flowing through single channels or populations of channels in various model systems, such as Xenopus oocytes or mammalian cell lines expressing recombinant receptors. By applying varying voltages or ligand concentrations, researchers can determine parameters such as channel open probability, mean open time, burst frequency, and conductance states, which provide insights into the molecular movements underlying channel activation and deactivation. These studies can also reveal whether a compound alters the frequency of channel opening or the duration of open states nih.gov.

Current Status for Propybicyphat: No specific electrophysiological studies directly elucidating the channel gating kinetics of Propybicyphat on ligand-gated ion channels, or specifically GABAA receptors, have been identified. Such studies would be crucial for understanding its functional effects at the single-channel level.

Receptor Subtype Selectivity Profiling of Propybicyphat and its Structural Analogues

GABAA receptors exhibit significant heterogeneity due to their diverse subunit composition, with different combinations leading to distinct pharmacological profiles and anatomical distributions nih.govuniversiteitleiden.nlnih.govlynceetec.comumich.edu. Subtype selectivity profiling involves testing a compound's affinity and efficacy across various recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2, or δ-containing receptors) nih.govumich.edu. This is critical for understanding the potential therapeutic window and avoiding off-target effects nih.gov. Structural analogues are often synthesized and tested to establish structure-activity relationships, pinpointing molecular features responsible for desired selectivity.

Current Status for Propybicyphat: While Propybicyphat is mentioned in the context of GABAA receptor modulators privacytools.iowikipedia.orgnih.govnih.goviiab.me, there are no specific data tables or detailed research findings on its receptor subtype selectivity profiling for different GABAA receptor subunit combinations or those of its structural analogues.

Comparative Analysis of Mechanistic Pathways with Established GABAergic Modulators

Comparing the mechanistic pathways of a novel compound with established GABAergic modulators (e.g., benzodiazepines, barbiturates, neurosteroids, or ethanol) is essential for classifying its pharmacological profile and understanding its potential therapeutic utility nih.gov. These comparisons typically involve assessing similarities and differences in binding sites, allosteric mechanisms, effects on channel gating kinetics (e.g., frequency vs. duration of channel opening), and receptor subtype selectivity nih.govnih.gov. For example, benzodiazepines are known to increase the frequency of GABAA receptor channel opening, while barbiturates primarily increase the duration of channel openings nih.gov.

Current Status for Propybicyphat: Due to the absence of specific mechanistic data for Propybicyphat, a comparative analysis of its mechanistic pathways with established GABAergic modulators cannot be performed. The literature merely lists Propybicyphat alongside other compounds that modulate GABAA receptors, but without detailing its specific mode of action in comparison.

Computational Chemistry and Molecular Modeling Studies of Propybicyphat

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity of Propybicyphat

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are foundational for understanding the electronic structure, stability, and intrinsic reactivity of molecules mit.edu. For Propybicyphat, such calculations could provide precise data on its optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies. These calculations are crucial for predicting a molecule's inherent stability and its propensity for various chemical reactions. While specific quantum chemical calculation results for Propybicyphat were not found in the reviewed literature, performing such analyses would involve determining the ground state energy and molecular conformation, which are essential for further molecular modeling studies.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations for assessing molecular reactivity wisdomlib.org. The energies and spatial distributions of these orbitals provide insights into a molecule's nucleophilic and electrophilic sites wuxibiology.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is indicative of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity wuxibiology.comdergipark.org.tr.

For Propybicyphat, a HOMO-LUMO analysis would involve:

Calculating HOMO and LUMO energy levels: This would quantify the molecule's ability to donate and accept electrons.

Visualizing orbital distribution: Mapping the electron density of HOMO and LUMO onto the molecular structure would reveal the specific atoms or regions most likely to participate in chemical reactions, acting as electron donors (HOMO) or acceptors (LUMO) wuxibiology.comdergipark.org.tr.

Determining the HOMO-LUMO gap: This value would provide a theoretical measure of Propybicyphat's reactivity and its electronic excitation properties.

While the exact values for Propybicyphat are not available, typical HOMO and LUMO analysis would provide data as illustrated in general computational studies:

| Orbital | Property | Description |

| HOMO | Energy (eV) | Measure of electron-donating ability (nucleophilicity) |

| LUMO | Energy (eV) | Measure of electron-accepting ability (electrophilicity) |

| Gap | E_LUMO - E_HOMO (eV) | Indication of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution around a molecule, indicating regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential dergipark.org.tr. These maps are crucial for predicting how a molecule will interact with other charged species, such as enzymes, receptors, or ions within a biological environment. Positive regions typically denote sites for nucleophilic attack or interaction with negatively charged groups, while negative regions indicate sites for electrophilic attack or interaction with positively charged groups.

For Propybicyphat, MESP mapping would:

Identify electrostatically favorable interaction sites: Reveal areas where Propybicyphat is likely to form hydrogen bonds or other non-covalent interactions with its biological targets.

Quantify atomic partial charges: Provide a numerical representation of the charge on each atom, offering a detailed understanding of the molecule's polarity and its potential for intermolecular forces.

While specific MESP data for Propybicyphat is not currently available, a general analysis would involve creating a 3D surface map colored according to electrostatic potential, highlighting the most electrophilic (blue) and nucleophilic (red) regions. The charge distribution would also provide quantitative data for individual atoms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interaction Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time chemcomp.commdpi.com. They are essential for understanding the dynamic behavior of molecules, including conformational flexibility and interactions with biological macromolecules like proteins and ion channels uni-leipzig.deeuropa.eu. Given Propybicyphat's known activity as a chloride channel inhibitor and its association with GABA-A receptors uni.lulatoxan.comnucleos.comiiab.me, MD simulations would be highly valuable.

For Propybicyphat, MD simulations would typically involve:

Conformational Sampling: Exploring the various possible 3D shapes (conformations) that Propybicyphat can adopt in solution or within a binding site. This is critical because a molecule's biological activity often depends on its specific conformation when binding to a target nih.govethz.ch.

Protein-Ligand Interaction Dynamics: Simulating the dynamic interaction of Propybicyphat with its target proteins, such as GABA-A receptor subunits or chloride channels. This would provide insights into:

Binding stability: How stable the Propybicyphat-receptor complex is over time.

Residue interactions: Identifying key amino acid residues in the protein that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with Propybicyphat mdpi.com.

Water molecule dynamics: The role of explicit solvent molecules in mediating or modulating the binding process.

Conformational changes: Any induced conformational changes in the protein upon Propybicyphat binding europa.eu.

While no specific MD simulation data for Propybicyphat is reported, such studies would involve setting up simulations of Propybicyphat alone or in complex with a target protein, typically over nanosecond to microsecond timescales, and analyzing metrics such as Root Mean Square Deviation (RMSD) for stability and hydrogen bond occupancy mdpi.comleeds.ac.ukyoutube.com.

Ligand Docking and Scoring for Predicted Binding Modes to Target Receptors and Ion Channels

Ligand docking is a computational method used to predict the preferred orientation (binding mode) of a small molecule (ligand) when it binds to a macromolecular target (receptor or enzyme) nih.govnih.gov. Scoring functions are then used to estimate the strength of this interaction (binding affinity). For Propybicyphat, especially given its role as a chloride channel inhibitor and its interaction with GABA-A receptors latoxan.com, ligand docking studies would be highly relevant.

If Propybicyphat were subjected to ligand docking simulations, the process would involve:

Target preparation: Obtaining the 3D structure of relevant receptors or ion channels (e.g., GABA-A receptor alpha subunits wikidoc.orghandwiki.org, chloride channels ) from databases like the Protein Data Bank (PDB).

Ligand preparation: Generating a 3D structure of Propybicyphat and preparing it for docking.

Docking simulation: Running algorithms to search for optimal binding poses of Propybicyphat within the active site or allosteric sites of the target.

Scoring: Ranking the predicted binding poses based on a scoring function that estimates binding affinity.

The output would typically include a list of potential binding modes, along with their predicted binding scores, indicating the most probable ways Propybicyphat interacts with its target. While specific docking results for Propybicyphat are not currently available, a typical output for hypothetical binding modes might appear as follows:

| Binding Mode | Predicted Binding Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -7.5 | Ser-123, Thr-150, Leu-200 |

| 2 | -7.2 | Arg-90, Phe-110, Val-205 |

| 3 | -6.8 | Lys-100, Gln-170, Ile-195 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Activity of Propybicyphat Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govsddn.es. This relationship is then used to predict the activity of new, untested compounds nih.govyoutube.com. If Propybicyphat derivatives were synthesized or theoretically designed, QSAR modeling could be employed to predict their activity as chloride channel inhibitors or GABA-A receptor modulators.

A QSAR study involving Propybicyphat derivatives would typically involve:

Data collection: Assembling a dataset of Propybicyphat derivatives with known biological activity (e.g., IC50 values for chloride channel inhibition).

Descriptor calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each derivative youtube.comyoutube.com.

Model building: Developing a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the observed biological activity nih.govyoutube.com.

Model validation: Rigorously validating the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its predictive power and applicability domain nih.govyoutube.com.

Prediction: Using the validated model to predict the activity of novel Propybicyphat derivatives.

Activity = c1D1 + c2D2 + ... + cn*Dn + constant

Where Activity is the predicted biological activity, D1, D2...Dn are molecular descriptors, and c1, c2...cn are regression coefficients. This would enable the rational design of more potent or selective Propybicyphat analogs.

In Silico Prediction of Theoretical Chemical Reactivity and Degradation Pathways

In silico prediction of theoretical chemical reactivity and degradation pathways uses computational methods to foresee how a compound might react under different conditions or break down in various environments. This is important for understanding its fate in biological systems, environmental persistence, and potential metabolites. While specific studies on Propybicyphat's degradation pathways are not documented in the reviewed literature, general approaches would apply.

For Propybicyphat, such predictions could involve:

Reactivity assessment: Using quantum chemical parameters (e.g., HOMO-LUMO energies, MESP, Fukui functions) to identify the most reactive sites on the molecule and predict its susceptibility to various chemical reactions (e.g., oxidation, reduction, hydrolysis) wuxibiology.comdergipark.org.tr.

Metabolic degradation prediction: Employing computational tools that simulate enzymatic reactions (e.g., cytochrome P450 metabolism) to predict potential metabolic pathways and the structures of resulting metabolites. This is particularly relevant for understanding how Propybicyphat might be processed in a living organism.

Environmental degradation prediction: Modeling its stability and degradation under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation) to assess its environmental fate.

These in silico predictions would provide a theoretical framework for guiding experimental studies on Propybicyphat's stability, metabolism, and potential environmental impact.

Q & A

Q. How should researchers document Propybicyphat’s crystallographic data to meet crystallography community standards?

- Methodological Answer : Deposit .cif files in the Cambridge Structural Database (CSD). Report R-factors, thermal parameters, and refinement methods in full. Validate structures with PLATON/CHECKCIF and include Hirshfeld surface analysis for non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.